molecular formula C28H28N2O3S2 B2363601 (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1115337-86-4

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone

Cat. No.: B2363601
CAS No.: 1115337-86-4
M. Wt: 504.66
InChI Key: ANDGNPSUISTFNT-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with:

  • 5-((2,6-Dimethylphenyl)amino group): Introduces steric bulk and lipophilicity.
  • 4-Tosyl (toluenesulfonyl) group: Provides electron-withdrawing effects and stability.
  • (2,4-Dimethylphenyl)methanone: A hydrophobic aromatic moiety influencing molecular planarity and binding interactions.

Its molecular formula is approximately C₃₃H₃₃N₃O₂S₂ (calculated molecular weight ~604 g/mol). The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multi-site interactions .

Properties

IUPAC Name

[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-16-9-12-21(13-10-16)35(32,33)27-23(29)26(25(31)22-14-11-17(2)15-20(22)5)34-28(27)30-24-18(3)7-6-8-19(24)4/h6-15,30H,29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGNPSUISTFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule with potential biological applications. Characterized by its unique functional groups, this compound has been the subject of various studies aimed at understanding its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and tosyl groups, which are crucial for its biological interactions. The IUPAC name is:

3 amino 5 2 6 dimethylphenyl amino 4 p tolylsulfonyl thiophen 2 yl(2,4dimethylphenyl)methanone\text{3 amino 5 2 6 dimethylphenyl amino 4 p tolylsulfonyl thiophen 2 yl}(2,4-dimethylphenyl)methanone

Key Physical Properties

PropertyValue
Molecular FormulaC27H26N2O3S2
Molecular Weight482.64 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptor Binding : It can bind to receptors, altering their function and influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For example:

  • Study on MCF-7 and HepG2 Cells : A study demonstrated that related compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2). The IC50 values indicated higher potency against MCF-7 cells compared to HepG2 cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : Similar thiophene derivatives have shown promise as COX inhibitors, which are important in inflammation and pain management.

Case Studies

  • Case Study on Anticancer Properties : In a comparative study, several thiophene derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the amino and tosyl groups significantly affected the cytotoxicity profiles against various cancer cell lines .
  • Mechanistic Insights : Another study focused on the interaction between thiophene derivatives and specific protein targets. The findings suggested that these compounds could disrupt protein-protein interactions critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Sulfonyl and Aryl Substituents

Compound A : (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
  • Key Differences :
    • 4-Phenylsulfonyl vs. 4-tosyl : The absence of methyl groups on the sulfonyl phenyl ring reduces steric hindrance.
    • 4-Fluorophenyl vs. 2,4-dimethylphenyl : Fluorine increases electronegativity, enhancing dipole interactions but reducing lipophilicity compared to methyl groups.
  • Impact : Compound A may exhibit altered binding kinetics in biological systems due to reduced steric bulk and increased polarity .
Compound B : 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N²-(3-Methoxyphenyl)thiophene-2,4-diamine
  • Key Differences: 3-Methoxyphenylamino vs. 2,4-Dimethylbenzoyl vs. 2,4-dimethylphenylmethanone: The ketone group’s position affects electronic distribution on the thiophene ring.
  • Impact : Compound B’s methoxy group may enhance interactions with polar protein residues, while the benzoyl group could increase π-π stacking .

Heterocyclic Core Variants

Compound C : 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone
  • Key Differences: Thieno[2,3-b]pyridine core vs. thiophene: The fused pyridine ring introduces aromatic nitrogen, altering electron density and basicity. 2,4-Dichlorophenyl vs. 2,4-dimethylphenyl: Chlorine atoms increase electronegativity and metabolic stability but reduce solubility.
  • Impact : Compound C’s nitrogen-rich core may improve binding to nucleic acids or metal ions, while chlorine substituents enhance resistance to oxidative degradation .
Compound D : (4-Amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone
  • Key Differences: Thiazole core vs. 4-Methoxyphenylamino vs. 2,6-dimethylphenylamino: Methoxy groups improve water solubility but reduce membrane permeability.
  • Impact : Compound D’s thiazole moiety may enhance interactions with ATP-binding pockets in kinases .

Functional Group Modifications

Compound E : 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
  • Key Differences: Trifluoroethanone vs. methanone: The CF₃ group increases electronegativity and metabolic stability. Dimethylaminophenyl vs. 2,4-dimethylphenyl: The amino group introduces basicity, affecting pH-dependent solubility.
  • Impact : Compound E’s trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration .
Compound F : (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone
  • Key Differences: 4-Phenoxyphenyl vs. 4-tosyl: The ether linkage increases flexibility and reduces steric hindrance. Dimethylamino vs. amino: Dimethylation eliminates hydrogen-bond donor capacity, reducing polar interactions.
  • Impact: Compound F’s phenoxy group may improve binding to hydrophobic enzyme pockets, but reduced hydrogen bonding could lower affinity .

Data Tables: Structural and Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Target Compound Thiophene Tosyl, 2,6-dimethylphenylamino, 2,4-dimethylphenyl ~604 5.2 High steric bulk, moderate solubility
Compound A () Thiophene Phenylsulfonyl, 4-isopropylphenylamino, 4-fluorophenyl ~545 4.8 Increased polarity, reduced steric hindrance
Compound B () Thiophene Benzenesulfonyl, 3-methoxyphenylamino, 2,4-dimethylbenzoyl ~520 5.5 Enhanced π-π stacking, improved solubility
Compound C () Thienopyridine 4-Methylphenyl, 2,4-dichlorophenyl ~437 6.0 High metabolic stability, nucleic acid affinity
Compound E () Phenyl Trifluoroethanone, dimethylaminophenyl ~233 2.1 High lipophilicity, CNS penetration potential

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